molecular formula C9H8N2OS B336303 2-Cyano-3-(5-methyl-2-thienyl)acrylamide

2-Cyano-3-(5-methyl-2-thienyl)acrylamide

Cat. No.: B336303
M. Wt: 192.24 g/mol
InChI Key: VUQFYZGKBHODQK-QPJJXVBHSA-N
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Description

2-Cyano-3-(5-methyl-2-thienyl)acrylamide is a synthetic acrylamide derivative featuring a cyano group at the α-position and a 5-methylthiophene substituent at the β-position of the acrylamide backbone. This compound belongs to a class of molecules studied for their diverse biological activities, including antioxidant, anti-inflammatory, and enzyme inhibitory properties. The thiophene ring, a heteroaromatic system with sulfur, contributes unique electronic and steric properties that influence reactivity and binding interactions in biological systems.

Properties

Molecular Formula

C9H8N2OS

Molecular Weight

192.24 g/mol

IUPAC Name

(E)-2-cyano-3-(5-methylthiophen-2-yl)prop-2-enamide

InChI

InChI=1S/C9H8N2OS/c1-6-2-3-8(13-6)4-7(5-10)9(11)12/h2-4H,1H3,(H2,11,12)/b7-4+

InChI Key

VUQFYZGKBHODQK-QPJJXVBHSA-N

SMILES

CC1=CC=C(S1)C=C(C#N)C(=O)N

Isomeric SMILES

CC1=CC=C(S1)/C=C(\C#N)/C(=O)N

Canonical SMILES

CC1=CC=C(S1)C=C(C#N)C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing vs. In contrast, methylthio (4g) and thiophene moieties (target compound) introduce electron-rich regions, favoring antioxidant activity via radical scavenging .
  • Steric Effects : Bulky tert-butyl groups in 3,5-di-tert-butyl-4-hydroxyphenyl derivatives improve protease inhibition by stabilizing hydrophobic interactions . The 5-methylthienyl group in the target compound may offer moderate steric hindrance compared to phenyl analogs.
  • Thermal Stability : Methylthio-substituted acrylamides (e.g., 4g) exhibit higher melting points (~156°C), suggesting stronger intermolecular forces compared to nitro-substituted analogs .

Antioxidant and Anti-Inflammatory Activities

  • Phenolic Substituents: Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)thiophene-3-carboxylates with electron-donating groups (e.g., -OH, -OCH₃) show IC₅₀ values <50 μM in DPPH radical scavenging assays, outperforming non-phenolic analogs .
  • Thiophene Derivatives: The thiophene ring in the target compound may mimic phenolic behavior due to sulfur's lone-pair electrons, though direct activity data are unavailable.

Enzyme Inhibition

  • Protease and COX/5-LOX Inhibition : 3,5-Di-tert-butyl-4-hydroxyphenyl acrylamides (e.g., C12, C24) exhibit bioactivity scores >0.5 as protease inhibitors and dual COX/5-LOX inhibitors, attributed to their bulky, hydrophobic substituents .
  • Nitro-Substituted Analogs : 4-Nitrophenyl derivatives (9a) are less explored for enzyme inhibition but may target nitroreductase pathways .

ADME and Toxicity

  • Lipophilicity : tert-Butyl-substituted acrylamides show favorable logP values (2.1–3.5), enhancing membrane permeability . The 5-methylthienyl group likely offers intermediate lipophilicity.
  • Toxicity : Most analogs, including thiophene derivatives, exhibit low predicted toxicity (e.g., LD₅₀ >500 mg/kg) .

Structural-Activity Relationships (SAR)

  • Substituent Position: Para-substitutions (e.g., -NO₂, -Cl) on phenyl rings enhance target specificity, while ortho/meta substitutions may reduce steric compatibility .
  • Heterocyclic vs. Homocyclic Rings : Thiophene-based acrylamides (target compound) may exhibit improved solubility over phenyl analogs due to sulfur's polarizability .

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